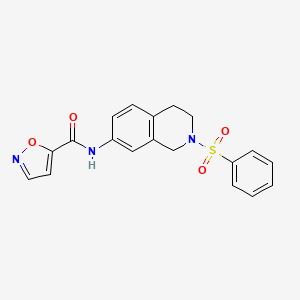
N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisochinolin-7-yl)isoxazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide”, also known as PSIC, is a synthetic compound that has gained immense attention in the field of drug discovery due to its diverse biological activities. It is an isoxazole-5-carboxamide derivative .
Molecular Structure Analysis
The molecular weight of PSIC is 383.42. Detailed molecular structure analysis such as IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy can be used to characterize these types of compounds .Wissenschaftliche Forschungsanwendungen
Antitumoraktivitäten
Diese Verbindung wurde bei der Synthese von Indol-3-isoxazol-5-carboxamid-Derivaten verwendet, die auf ihre Antitumoraktivitäten hin untersucht wurden . Einige dieser Verbindungen haben potente Antitumoraktivitäten gezeigt, insbesondere gegen Hepatozellularkanzerzelllinien .
Antibakterielle Aktivitäten
N-Benzolsulfonyl-Derivate von Heterocyclen, zu denen diese Verbindung gehört, wurden synthetisiert und auf ihre antibakterielle Aktivität untersucht . Diese Verbindungen haben eine bakterizide Aktivität gegen Staphylococcus aureus ATCC 29213 und Methicillin-resistentem S. aureus (MRSA) ATCC 43300 .
Erzeugung reaktiver Spezies
Diese N-Benzolsulfonyl-Derivate wurden auch auf ihre Fähigkeit zur Erzeugung reaktiver Spezies untersucht . Reaktive Spezies sind wichtig bei vielen biologischen Prozessen, einschließlich Zellsignalisierung, Immunantwort und Zellschädigung.
Antidiabetisches Potenzial
Obwohl nicht direkt mit dieser Verbindung verwandt, haben N-Glykoside, die strukturell ähnlich sind, ein vielversprechendes antidiabetisches Potenzial gezeigt . Dies deutet darauf hin, dass N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisochinolin-7-yl)isoxazol-5-carboxamid auch in diesem Bereich untersucht werden könnte.
Arzneimittelentwicklung und -synthese
Die Struktur dieser Verbindung wird bei der Entwicklung und Synthese neuer Verbindungen mit potentiellen therapeutischen Anwendungen verwendet . Die Kombination verschiedener funktioneller Gruppen in dieser Verbindung bietet eine vielseitige Plattform für die Entwicklung neuer Medikamente.
Studium der Zellmembranarchitektur
Die antibakterielle Aktivität dieser Verbindung wurde mit Störungen der Membranarchitektur bakterieller Zellen in Verbindung gebracht . Dies macht es zu einem nützlichen Werkzeug für die Untersuchung der Zellmembranstruktur und -funktion.
Wirkmechanismus
Target of Action
Similar compounds have been shown to have anticancer activities , suggesting that their targets may be involved in cell proliferation and survival pathways.
Mode of Action
It’s worth noting that similar compounds have been shown to cause arrest in the g0/g1 phase in huh7 cells and caused a significant decrease in cdk4 levels . This suggests that the compound may interact with its targets to disrupt the cell cycle, thereby inhibiting cell proliferation.
Biochemical Pathways
Based on the observed effects on cell cycle progression , it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
A good correlation was obtained between the theoretical predictions of bioavailability using molinspiration calculation, lipinski’s rule of five, and experimental verification for similar compounds .
Result of Action
Similar compounds have been shown to have potent anticancer activities , suggesting that the compound may induce cell cycle arrest and apoptosis in cancer cells.
Biochemische Analyse
Biochemical Properties
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can disrupt signaling pathways that are essential for cell proliferation and survival. Additionally, N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide interacts with proteins involved in the regulation of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest in the G0/G1 phase, particularly in hepatocellular carcinoma cell lines . By causing a significant decrease in cyclin-dependent kinase 4 (CDK4) levels, it disrupts the progression of the cell cycle, leading to apoptosis. Furthermore, N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of action of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide involves several key interactions at the molecular level. This compound binds to specific sites on target enzymes and proteins, inhibiting their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing the phosphorylation of substrates . Additionally, N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide vary with different dosages in animal models. Studies have shown that at lower dosages, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher dosages, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways involves the cytochrome P450 enzymes, which play a crucial role in the biotransformation of this compound . The metabolism of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide leads to the formation of reactive intermediates that can further interact with cellular components, contributing to its biological effects .
Transport and Distribution
The transport and distribution of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The distribution of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide is influenced by its interactions with plasma proteins and cellular transporters, which facilitate its uptake and localization within target cells .
Subcellular Localization
The subcellular localization of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . The targeting of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide to these compartments is facilitated by targeting signals and post-translational modifications that direct it to its sites of action . The localization within the nucleus allows it to interact with transcription factors and other regulatory proteins, while its presence in the mitochondria can influence cellular metabolism and apoptosis .
Eigenschaften
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-19(18-8-10-20-26-18)21-16-7-6-14-9-11-22(13-15(14)12-16)27(24,25)17-4-2-1-3-5-17/h1-8,10,12H,9,11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWBMBLUVMCMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=NO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

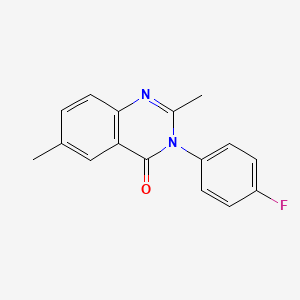
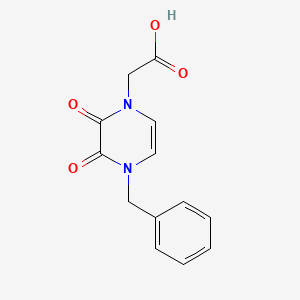
![N-cyclohexyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2512272.png)
![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2512274.png)
![6-Ethyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512275.png)
![Methyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2512276.png)
![7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2512279.png)
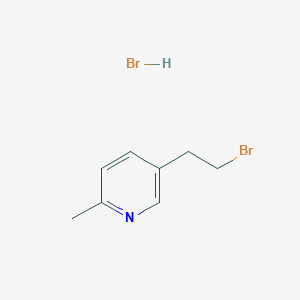
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2512281.png)
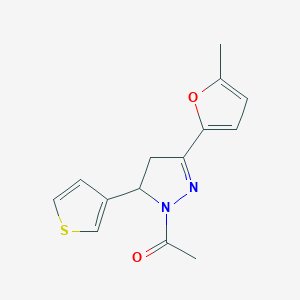
![Methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2512284.png)
![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2512285.png)
![1-[1-(Oxan-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2512286.png)
![(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2512288.png)